Flumatinib mesylate - 895519-91-2

Flumatinib mesylate

Catalog Number: EVT-268292
CAS Number: 895519-91-2
Molecular Formula: C30H33F3N8O4S
Molecular Weight: 658.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flumatinib mesylate is a novel, orally bioavailable tyrosine kinase inhibitor (TKI). [] It functions as a potent antineoplastic agent due to its ability to inhibit specific tyrosine kinases. [] This compound is structurally similar to Imatinib Mesylate, another TKI. [] Notably, Flumatinib Mesylate demonstrates a higher selectivity and potency against BCR-ABL1 kinase compared to Imatinib. [] In scientific research, Flumatinib Mesylate serves as a valuable tool for investigating the roles of specific tyrosine kinases in various cellular processes and disease models.

Synthesis Analysis

One method for synthesizing Flumatinib Mesylate involves reacting 4-methyl-3-nitrobenzoic acid with thionyl chloride. This forms an acyl chloride intermediate, which is then reacted with 2-amino-4-picoline. This yields a benzamide intermediate, which undergoes a reduction reaction with hydrogen gas and a palladium catalyst to form a substituted aniline. This aniline is then reacted with (Boc)2O to protect the amine group. The protected aniline is subsequently subjected to a nucleophilic aromatic substitution reaction with 4-(trifluoromethyl)pyridine. Finally, deprotection of the Boc group and salt formation with methanesulfonic acid yields Flumatinib Mesylate. []

Molecular Structure Analysis
  • Salt formation: Flumatinib, the free base, reacts with methanesulfonic acid to form Flumatinib Mesylate. []
  • Hydrolysis: Flumatinib Mesylate can undergo hydrolysis, particularly under acidic conditions, leading to the formation of metabolites such as the amide-bond hydrolytic metabolite (M3). []
  • N-Demethylation: Metabolic pathways can result in the N-demethylation of Flumatinib Mesylate, forming the N-demethylate metabolite (M1). []
Mechanism of Action

Flumatinib Mesylate exerts its antineoplastic activity primarily by inhibiting the kinase activity of BCR-ABL1, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit). [] This inhibition disrupts critical signal transduction pathways downstream of these kinases, ultimately leading to the inhibition of tumor cell proliferation. []

  • BCR-ABL1 Inhibition: Flumatinib Mesylate potently targets the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase implicated in chronic myeloid leukemia. [, ]
  • PDGFR Inhibition: The compound also inhibits PDGFR, a receptor tyrosine kinase involved in cell migration and angiogenesis, often upregulated in various cancer types. []
  • c-Kit Inhibition: Flumatinib Mesylate inhibits c-Kit, a receptor tyrosine kinase crucial for tumor cell survival, proliferation, and differentiation, often mutated and constitutively activated in specific tumors. []
Physical and Chemical Properties Analysis
  • Appearance: Flumatinib Mesylate typically appears as a white to off-white crystalline powder. []
  • Solubility: It exhibits good solubility in acetone. []
  • Stability: The mesylate salt form enhances the stability of Flumatinib. []
  • Crystal Forms: Flumatinib Mesylate can exist in different crystal forms (polymorphs), each with distinct physical and chemical properties, including Form C, which is characterized by improved stability and solubility. [, , ]
Applications
  • In vitro Studies: Researchers utilize Flumatinib Mesylate to investigate its effects on specific cancer cell lines. For instance, one study demonstrated the ability of Flumatinib Mesylate to reduce the expression of C-MYC, HIF-1α, and VEGF in the U266 multiple myeloma cell line, suggesting potential therapeutic benefits. []
  • Mechanism of Action Studies: Flumatinib Mesylate is employed to elucidate the detailed mechanisms underlying its anti-cancer effects. By studying its interactions with target kinases and downstream signaling pathways, researchers aim to identify novel therapeutic targets and strategies. []

Imatinib Mesylate

Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that promotes cancer cell growth [].

Relevance: Imatinib mesylate is structurally similar to flumatinib mesylate and serves as a reference point in many studies investigating the efficacy and safety of flumatinib mesylate [, ]. Both compounds are tyrosine kinase inhibitors that target BCR-ABL, but flumatinib mesylate has demonstrated higher selectivity and potency against BCR-ABL kinase compared to imatinib mesylate [].

Dasatinib

Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is responsible for the development of chronic myeloid leukemia (CML) [].

Relevance: Dasatinib, like flumatinib mesylate, is used in the treatment of CML, particularly in cases where patients develop resistance or intolerance to first-line therapies like imatinib []. Both drugs act on the same molecular target, highlighting the importance of tyrosine kinase inhibition in managing CML.

Nilotinib

Compound Description: Nilotinib is a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) [, ]. It exhibits enhanced potency and selectivity against BCR-ABL compared to earlier-generation TKIs.

Relevance: Nilotinib is often compared to flumatinib mesylate in terms of efficacy and safety profiles in treating CML. Flumatinib mesylate has shown comparable efficacy to nilotinib in some studies [].

Olverembatinib

Compound Description: Olverembatinib is a third-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), specifically for patients who have developed resistance or intolerance to other TKIs [].

Relevance: Olverembatinib and flumatinib mesylate are both used in the treatment of CML, particularly in later lines of therapy when resistance or intolerance to previous TKIs arises []. This highlights the significance of having multiple treatment options available for managing CML.

Radotinib

Compound Description: Radotinib is a BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), particularly in patients who have failed or are intolerant to prior BCR-ABL TKI therapy [].

Relevance: Similar to flumatinib mesylate, radotinib serves as a treatment option for CML, especially in cases of resistance or intolerance to other TKIs []. The use of both drugs emphasizes the need for a diverse range of therapeutic options to address the heterogeneous nature of CML and patient responses.

Ponatinib

Compound Description: Ponatinib is a third-generation tyrosine kinase inhibitor with potent activity against various BCR-ABL mutations, including the T315I mutation, which confers resistance to many other TKIs. It is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) in patients with the Philadelphia chromosome [].

Relevance: Ponatinib, like flumatinib mesylate, is utilized in the treatment of CML, particularly in situations where resistance or intolerance to other TKIs has emerged []. This further underlines the importance of developing and utilizing multiple generations of TKIs with distinct activity profiles against BCR-ABL.

Flumatinib

Compound Description: Flumatinib, the free base form of flumatinib mesylate, is a tyrosine kinase inhibitor that targets Bcr-Abl, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit) [].

Relevance: Flumatinib is the active moiety of flumatinib mesylate, responsible for its pharmacological activity. Flumatinib mesylate is a prodrug, meaning it is inactive until it is metabolized in the body to release flumatinib [].

N-demethylate metabolite M1

Compound Description: N-demethylate metabolite M1 is a metabolite of flumatinib, formed through the metabolic process of N-demethylation [].

Relevance: As a metabolite of flumatinib, N-demethylate metabolite M1 provides insights into the drug's metabolic pathways and potential for drug-drug interactions []. Understanding its formation and activity can contribute to optimizing flumatinib mesylate dosing and minimizing adverse effects.

Amide-bond hydrolytic metabolite M3

Compound Description: Amide-bond hydrolytic metabolite M3 is another metabolite of flumatinib, generated through the hydrolysis of the amide bond within the flumatinib molecule [].

Relevance: This metabolite provides additional information regarding the metabolic fate of flumatinib in the body. Investigating its pharmacokinetic properties is crucial for gaining a comprehensive understanding of flumatinib mesylate's disposition and potential implications for clinical use [].

Properties

CAS Number

895519-91-2

Product Name

Flumatinib mesylate

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H33F3N8O4S

Molecular Weight

658.7 g/mol

InChI

InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4)

InChI Key

ZSASDYCFROUKTJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyms

BenzaMide, 4-[(4-Methyl-1-piperazinyl)Methyl]-N-[6-Methyl-5-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]-3-pyridinyl]-3-(trifluoroMethyl)-, MonoMethanesulfonate (9CI); 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.